molecular formula C12H16ClNO2 B12806539 (D,L)-alpha-(p-Chlorophenyl)-4-morpholineethanol CAS No. 6269-29-0

(D,L)-alpha-(p-Chlorophenyl)-4-morpholineethanol

Cat. No.: B12806539
CAS No.: 6269-29-0
M. Wt: 241.71 g/mol
InChI Key: WWNKLBCQPMAKRZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholineethanol, alpha-(p-chlorophenyl)-, (D,L)- typically involves the reaction of p-chlorobenzaldehyde with morpholine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade solvents and catalysts would be common to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Morpholineethanol, alpha-(p-chlorophenyl)-, (D,L)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The chlorine atom in the p-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield p-chlorobenzaldehyde, while reduction could produce p-chlorophenylethanol.

Scientific Research Applications

4-Morpholineethanol, alpha-(p-chlorophenyl)-, (D,L)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Morpholineethanol, alpha-(p-chlorophenyl)-, (D,L)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Morpholineethanol, alpha-(p-fluorophenyl)-
  • 4-Morpholineethanol, alpha-(p-bromophenyl)-
  • 4-Morpholineethanol, alpha-(p-iodophenyl)-

Uniqueness

4-Morpholineethanol, alpha-(p-chlorophenyl)-, (D,L)- is unique due to the presence of the chlorine atom in the p-chlorophenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

6269-29-0

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-morpholin-4-ylethanol

InChI

InChI=1S/C12H16ClNO2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4,12,15H,5-9H2

InChI Key

WWNKLBCQPMAKRZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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